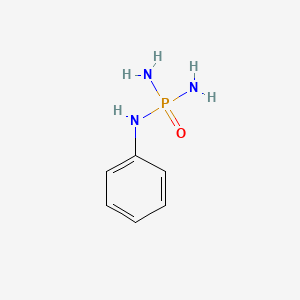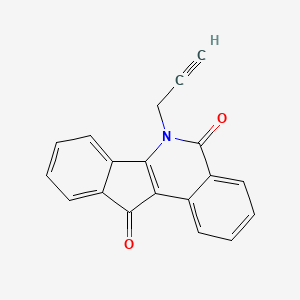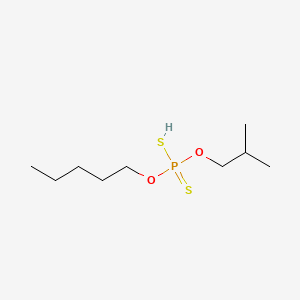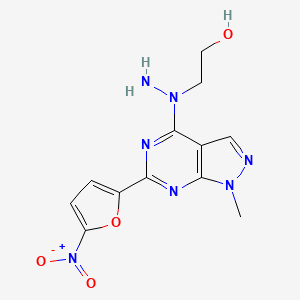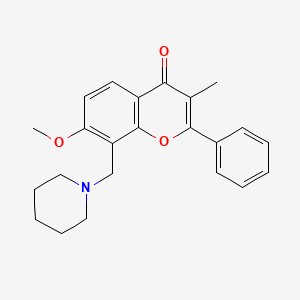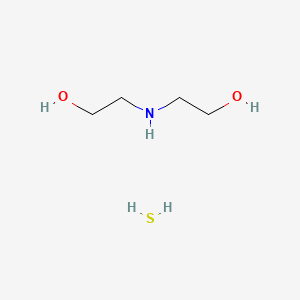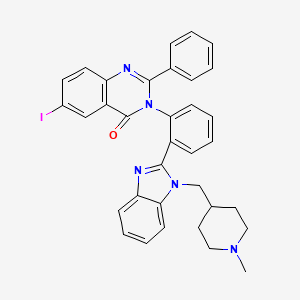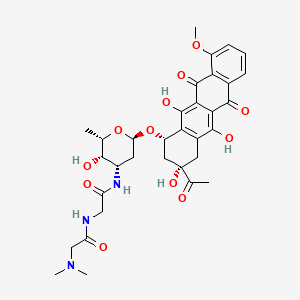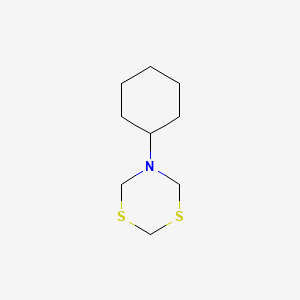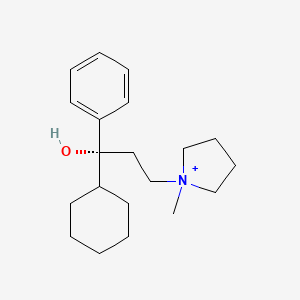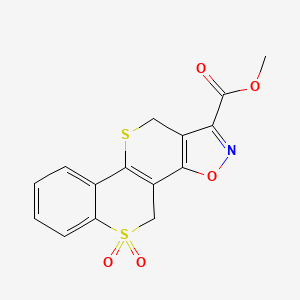
Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4',5'-4,3)thiino(5,6-c)thiin-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its intricate arrangement of isoxazole and thiophene rings, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism.
類似化合物との比較
Similar Compounds
- Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate
- Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate
Uniqueness
The uniqueness of Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable subject for further research and application.
特性
CAS番号 |
74122-61-5 |
|---|---|
分子式 |
C15H11NO5S2 |
分子量 |
349.4 g/mol |
IUPAC名 |
methyl 8,8-dioxo-12-oxa-8λ6,17-dithia-13-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene-14-carboxylate |
InChI |
InChI=1S/C15H11NO5S2/c1-20-15(17)12-9-6-22-14-8-4-2-3-5-11(8)23(18,19)7-10(14)13(9)21-16-12/h2-5H,6-7H2,1H3 |
InChIキー |
AAHIJSKEGCKBMD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NOC2=C1CSC3=C2CS(=O)(=O)C4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


